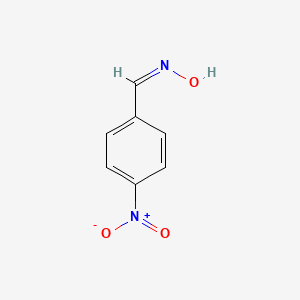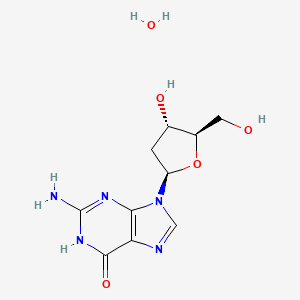
3-Amino-N,N-dimethyl-4-nitroaniline
Overview
Description
3-Amino-N,N-dimethyl-4-nitroaniline is a chemical compound with the molecular formula C8H11N3O2 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of nitro compounds like this compound can be achieved through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis
The molecular structure of this compound consists of N-methylamino and 4-nitro groups that are nearly coplanar with the benzene ring .Chemical Reactions Analysis
Nitro compounds are known to be toxic and many methods have been developed to reduce nitro groups . The reaction of nitro compounds can be represented as: R − NO 2 + 6H ⊕ + 6e ⊖ → RNH 2 + 2H 2O .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, density, melting point, boiling point, and toxicity .Scientific Research Applications
Crystallography and Molecular Structure Analysis
3-Amino-N,N-dimethyl-4-nitroaniline is analyzed for its crystal and molecular structure, providing insights into molecular interactions and structural properties. This research is significant for understanding the molecular behavior of such compounds, especially in the context of their electronic structures and geometrical configurations (Krygowski & Maurin, 1989).
Solid-state NMR Spectroscopy
The compound is used in the study of high-resolution solid-state NMR spectroscopy. Its behavior under specific techniques like cross-polarization and magic-angle spinning (CP-MAS) elucidates the characteristic line broadening patterns of carbon atoms bonded to nitrogen, contributing to the field of NMR spectroscopy and molecular analysis (Naito et al., 1982).
Dyeing Performance and Antibacterial Activity
This compound is investigated for its applications in dyeing and antibacterial activities. Its use in forming complexes with metal ions and subsequent application to fabrics like cotton indicates its potential in textile industries, especially for functional textiles with antibacterial properties (Jarad, 2016).
Catalytic and Reductive Transformations
The catalytic N-heterocyclization of aminoarenes and dinitroarenes, including this compound, is a significant area of research. This process involves the transformation of these compounds into phenanthroline derivatives, which is crucial for the development of new synthetic methodologies in organic chemistry (Watanabe et al., 1982).
Piezoelectric and Optical Properties
Research into the piezoelectric and optical properties of N,N-dimethyl-4-nitroaniline demonstrates its utility in energy harvesting and emission applications. The study of its incorporation into polymer fibers and the resulting enhancement in mechanical and optical properties opens avenues in materials science, particularly in developing functional materials for technological applications (Baptista et al., 2022).
Safety and Hazards
Mechanism of Action
Mode of Action
As a nitroaniline derivative, it may undergo enzymatic reduction to form reactive intermediates that can bind to cellular macromolecules .
Biochemical Pathways
Given its structural similarity to other nitroaniline compounds, it may be involved in pathways related to oxidative stress and enzymatic reduction .
Result of Action
Given its structural similarity to other nitroaniline compounds, it may induce oxidative stress and cause cellular damage .
Properties
IUPAC Name |
1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-10(2)6-3-4-8(11(12)13)7(9)5-6/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTOMXLUNDWLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942896 | |
| Record name | N~1~,N~1~-Dimethyl-4-nitrobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2069-71-8 | |
| Record name | N~1~,N~1~-Dimethyl-4-nitrobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

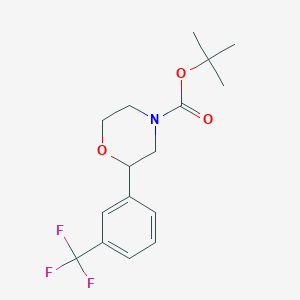
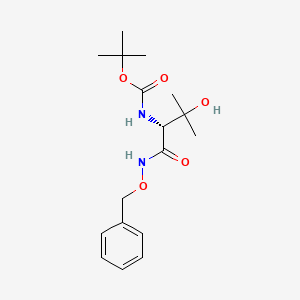

![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)

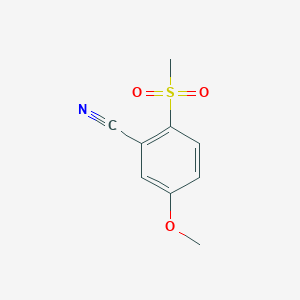
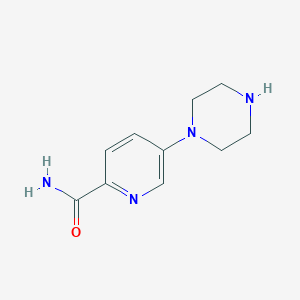

![2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid](/img/structure/B6592453.png)
![(R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B6592454.png)
